Diethyl 2-(ethoxymethylene)succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(ethoxymethylene)succinate is an organic compound with the molecular formula C11H18O5. It is a diethyl ester derivative of succinic acid, where the ethoxymethylene group is attached to the succinate backbone. This compound is known for its versatility in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(ethoxymethylene)succinate is typically synthesized through the condensation reaction of diethyl malonate with triethyl orthoformate. The reaction involves the removal of ethanol to form the ethoxymethylene intermediate, which subsequently undergoes further condensation to yield the final product . The reaction conditions generally include heating the mixture at temperatures ranging from 102-155°C for several hours .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors to ensure efficient mixing and heat transfer. The reaction mixture is typically subjected to distillation to remove by-products and unreacted starting materials, resulting in a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(ethoxymethylene)succinate undergoes various chemical reactions, including:
Condensation Reactions: It can participate in condensation reactions with amines to form imines and enamines.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Reduction: The compound can be reduced to form diethyl succinate.
Common Reagents and Conditions
Condensation Reactions: Typically involve amines and require mild heating.
Hydrolysis: Requires either acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Reduction: Often employs reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Condensation: Imines, enamines.
Hydrolysis: Succinic acid derivatives.
Reduction: Diethyl succinate.
Scientific Research Applications
Diethyl 2-(ethoxymethylene)succinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl 2-(ethoxymethylene)succinate involves its role as a metabolic intermediate. It participates in the tricarboxylic acid (TCA) cycle, where it is converted to succinate, a key component of oxidative phosphorylation . Additionally, it modulates cellular processes by reducing mitochondrial fission and ROS production, thereby influencing cellular metabolism and inflammation .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Another diethyl ester of malonic acid, used in the synthesis of barbiturates and other pharmaceuticals.
Diethyl ethoxymethylenemalonate: Similar in structure but with a different functional group, used in the synthesis of various heterocyclic compounds.
Uniqueness
Diethyl 2-(ethoxymethylene)succinate is unique due to its specific ethoxymethylene group, which imparts distinct reactivity and versatility in organic synthesis. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C11H18O5 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
diethyl (2Z)-2-(ethoxymethylidene)butanedioate |
InChI |
InChI=1S/C11H18O5/c1-4-14-8-9(11(13)16-6-3)7-10(12)15-5-2/h8H,4-7H2,1-3H3/b9-8- |
InChI Key |
ZAWRKUUXDJJWGT-HJWRWDBZSA-N |
Isomeric SMILES |
CCO/C=C(/CC(=O)OCC)\C(=O)OCC |
Canonical SMILES |
CCOC=C(CC(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.